2-Ethoxy-5-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

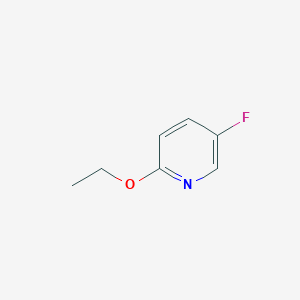

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLKQVFQPMQDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718246 | |

| Record name | 2-Ethoxy-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858675-61-3 | |

| Record name | 2-Ethoxy-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-5-fluoropyridine

Introduction

2-Ethoxy-5-fluoropyridine is a key heterocyclic building block in modern medicinal chemistry and drug development. Its substituted pyridine scaffold is a prevalent feature in a multitude of biologically active molecules, where the ethoxy and fluoro groups can significantly influence properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, focusing on practical, field-proven methodologies suitable for a research and development setting. We will delve into the mechanistic underpinnings of the chosen reactions, provide detailed experimental protocols, and discuss the rationale behind the selection of starting materials and reaction conditions.

Compound Profile:

-

IUPAC Name: this compound[1]

-

CAS Number: 858675-61-3[1]

-

Molecular Formula: C₇H₈FNO[1]

-

Molecular Weight: 141.14 g/mol [1]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. The presence of an electron-withdrawing fluorine atom at the C5 position further depletes the ring of electron density, thereby activating the C2 position towards substitution. A leaving group, typically a halide, at the C2 position is readily displaced by a suitable nucleophile.

The primary nucleophile for this transformation is the ethoxide ion, generated from ethanol and a strong base. This approach is robust, scalable, and generally proceeds in high yield without the need for transition metal catalysts.

References

An In-depth Technical Guide to 2-Ethoxy-5-fluoropyridine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Ethoxy-5-fluoropyridine, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and drug development. We will delve into its fundamental molecular and physical properties, explore its synthesis and reactivity, and highlight its applications as a critical intermediate in the creation of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a deep, practical understanding of this compound.

Core Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is functionalized with an ethoxy group (-OCH₂CH₃) at the 2-position and a fluorine atom (-F) at the 5-position.

The strategic placement of these functional groups significantly influences the molecule's electronic properties and reactivity. The electron-donating ethoxy group and the highly electronegative, electron-withdrawing fluorine atom create a unique electronic environment that is advantageous for specific synthetic transformations, particularly in the construction of complex drug molecules.[1][2]

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented below. These values are critical for its use in experimental design, reaction optimization, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO | [3] |

| Molecular Weight | 141.14 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 858675-61-3 | [3] |

| Canonical SMILES | CCOC1=NC=C(C=C1)F | [3] |

| Calculated XLogP3-AA | 1.6 | [3] |

| Appearance | Data not consistently available; typically a liquid or low-melting solid. |

Molecular Structure and Spectroscopic Confirmation

The unequivocal confirmation of a molecule's structure is the bedrock of chemical research. For this compound, standard spectroscopic techniques provide a definitive fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the fluorine and ethoxy substituents. Additionally, a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethoxy group will be clearly visible.

-

¹³C NMR : The carbon spectrum will display distinct signals for each of the seven carbon atoms, with the carbon atoms directly bonded to fluorine and oxygen showing characteristic shifts.

-

¹⁹F NMR : This is a crucial technique for fluorinated compounds. A single resonance in the ¹⁹F NMR spectrum confirms the presence of the single fluorine atom on the pyridine ring.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition of C₇H₈FNO.

Synthesis and Mechanistic Considerations

The synthesis of fluorinated pyridines is a topic of significant interest in organic chemistry.[5] A common and reliable method for preparing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.

Causality in Synthesis Design : The choice of an SₙAr pathway is logical and efficient. The starting material, 2-Chloro-5-fluoropyridine, possesses a chlorine atom at the 2-position, which is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the fluorine at the 5-position.[6] Chlorine is an excellent leaving group in this context. The nucleophile, sodium ethoxide, is a strong, readily available base and nucleophile, making it ideal for displacing the chloride to form the desired ether linkage.

The workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound via SₙAr reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, providing clear steps from reaction setup to product isolation and purification.

-

Reagent Preparation : Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Rationale: The exclusion of water is critical to prevent quenching the sodium ethoxide and to avoid side reactions.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-5-fluoropyridine (1.0 eq) in anhydrous ethanol.[6]

-

Nucleophilic Addition : Slowly add the freshly prepared sodium ethoxide solution to the flask containing the 2-Chloro-5-fluoropyridine solution at room temperature.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Rationale: Heating provides the necessary activation energy for the SₙAr reaction to proceed at a practical rate.

-

Workup : After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction : Redissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the sodium chloride byproduct and any remaining ethanol. Wash the organic layer with brine to remove residual water.

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography or distillation under reduced pressure to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][7] Fluorinated pyridine scaffolds, such as this compound, are therefore highly valuable intermediates.[8][9]

This specific building block can be found in the patent literature as a key component in the synthesis of a wide range of biologically active molecules, including inhibitors of various enzymes and modulators of receptors implicated in diseases such as cancer, inflammation, and infectious diseases. Its structure allows for further chemical modification, enabling chemists to fine-tune the properties of a lead compound during the drug optimization process.[10] For example, related 2-amino-5-fluoropyridine structures are vital for developing new therapeutic agents.[8][11]

References

- 1. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H8FNO | CID 56737745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1stsci.com [1stsci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Ethoxy-5-fluoropyrimidine [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-5-fluoropyridine

Introduction

2-Ethoxy-5-fluoropyridine (CAS No. 858675-61-3) is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] The strategic placement of an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the pyridine ring creates a unique electronic and structural profile. Accurate structural confirmation and purity assessment of such molecules are paramount, relying on a synergistic application of modern spectroscopic techniques.

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public-access databases, this document synthesizes data from close structural analogs and first principles to present a robust, predictive framework for its characterization. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and analyze this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information, with the added diagnostic feature of through-bond fluorine couplings.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar structures.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required. The presence of fluorine will introduce C-F couplings, which can be complex but are highly informative.[2]

¹H NMR Spectral Analysis

The ¹H NMR spectrum will show signals for the three distinct aromatic protons and the two chemically different protons of the ethyl group.

Predicted ¹H NMR Data (in CDCl₃)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-6 | ~8.0 - 8.2 | Doublet of doublets (dd) | ³J(H6-H4) ≈ 3 Hz, ⁴J(H6-F) ≈ 3-4 Hz | 1H | Deshielded by adjacent nitrogen and fluorine atom. |

| H-4 | ~7.3 - 7.5 | Triplet of doublets (td) or ddd | ³J(H4-H3) ≈ 9 Hz, ³J(H4-F) ≈ 8-9 Hz, ³J(H6-H4) ≈ 3 Hz | 1H | Coupled to H-3, H-6, and the fluorine at position 5. |

| H-3 | ~6.7 - 6.9 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 9 Hz, ⁴J(H3-F) ≈ 3 Hz | 1H | Shielded by the adjacent electron-donating ethoxy group. |

| -OCH₂- | ~4.3 - 4.5 | Quartet (q) | ³J(CH₂-CH₃) ≈ 7 Hz | 2H | Typical chemical shift for an ethoxy group attached to an aromatic ring. |

| -CH₃ | ~1.3 - 1.5 | Triplet (t) | ³J(CH₃-CH₂) ≈ 7 Hz | 3H | Standard aliphatic triplet coupled to the adjacent methylene group. |

References

Introduction: The Strategic Importance of 2-Ethoxy-5-fluoropyridine

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2-Ethoxy-5-fluoropyridine

This compound is a substituted heterocyclic compound of significant interest in modern synthetic and medicinal chemistry.[1] Its structure, featuring a pyridine core functionalized with an electron-donating ethoxy group at the 2-position and a strongly electron-withdrawing fluorine atom at the 5-position, creates a unique electronic landscape that governs its reactivity and utility. The pyridine scaffold is a privileged motif in numerous therapeutic agents, and the strategic incorporation of fluorine can profoundly influence a molecule's pharmacological profile.[2][3] Fluorine substitution is known to enhance metabolic stability, improve lipophilicity, and modulate the pKa of nearby functional groups, thereby fine-tuning bioavailability and target binding affinity.[3][4][5]

This guide provides an in-depth analysis of the chemical reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its behavior in key synthetic transformations and under various chemical conditions, providing a causal understanding of its synthetic applications.

Physicochemical Properties Summary

A clear understanding of a compound's physical properties is fundamental to its application in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 858675-61-3 | [1] |

| Predicted pKa | 1.61 ± 0.22 | [6] |

| Storage | Sealed in dry, Room Temperature | [6] |

Section 1: Chemical Reactivity Profile

The reactivity of this compound is dictated by the interplay of three key structural features:

-

The Pyridine Nitrogen: As an sp²-hybridized nitrogen atom, it is electron-withdrawing, rendering the pyridine ring electron-deficient compared to benzene. This deactivation makes the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack.

-

The 2-Ethoxy Group: This is an electron-donating group (EDG) via resonance, which partially counteracts the electron-withdrawing effect of the ring nitrogen, particularly at the ortho and para positions (C3, C5).

-

The 5-Fluoro Group: Fluorine is a strongly electronegative, electron-withdrawing group (EWG) via induction. This effect further deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, especially at positions ortho and para to the fluorine.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-poor aromatic rings.[7] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] For fluorinated pyridines, the C-F bond, despite its strength, is susceptible to cleavage in the rate-determining step because the high electronegativity of fluorine strongly activates the ring towards the initial nucleophilic attack.[7]

In this compound, the fluorine atom at the C5 position activates the ring for SNAr. However, research on related 2-halopyridines suggests that a 5-substituent's effect can be complex. While most 5-substituents enhance the rate of nucleophilic substitution at the 2-position, a fluorine atom at C5 has been observed to retard the reaction, a phenomenon attributed to lone-pair repulsion with the negative charge buildup in the Meisenheimer complex intermediate.[9][10] The primary sites of reactivity for this compound are therefore more likely to involve displacement of other leaving groups introduced onto the ring or reactions at other positions. For instance, if a leaving group were present at C4 or C6, the fluorine at C5 would strongly activate those positions for SNAr.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's inherent electron-deficient nature, which is further exacerbated by the fluorine atom.[11] The nitrogen atom can also be protonated under acidic conditions typical for EAS, which further deactivates the ring. While the 2-ethoxy group is activating, harsh conditions are likely required for reactions like nitration or halogenation. The substitution would be predicted to occur at the C3 or C5 position, directed by the ethoxy group. However, the presence of fluorine at C5 makes C3 the most probable site for any successful electrophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds and are highly effective for functionalizing fluorinated pyridines.[12] These reactions are central to modern drug discovery for rapidly diversifying core structures.[13] The C-F bond in electron-deficient aryl fluorides can be activated and participate directly in cross-coupling, although this often requires specific catalytic systems.[14] More commonly, another halide (e.g., Br or I) is introduced onto the ring to serve as the coupling partner.

Key Cross-Coupling Protocols:

-

Suzuki-Miyaura Coupling: Forms C-C bonds by coupling an organoboron reagent with a halide. This is highly effective for synthesizing biaryl derivatives from a bromo- or iodo-substituted this compound.[12]

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling an amine with a halide. This is a crucial method for installing amine functionalities, which are prevalent in bioactive molecules.

-

Sonogashira Coupling: Forms C-C triple bonds by coupling a terminal alkyne with a halide, enabling the synthesis of alkynyl-pyridines.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Section 2: Chemical Stability

The stability of this compound is a critical parameter for its storage, handling, and use in multi-step syntheses.

| Condition | Stability Assessment | Rationale / Potential Decomposition Pathway |

| Thermal | Generally stable at room temperature.[6] Decomposition is expected at elevated temperatures. | At high temperatures, decomposition of the pyridine ring or cleavage of the ethoxy group can occur. Thermal decomposition studies on related porphyrin complexes show multi-step degradation processes.[15] |

| Acidic (Strong) | Potentially unstable. | The pyridine nitrogen can be protonated. The ethoxy group is susceptible to acid-catalyzed hydrolysis (ether cleavage) under harsh conditions (e.g., HBr, HI) to yield 5-fluoro-2-hydroxypyridine. |

| Basic (Strong) | Generally stable. | The pyridine ring and ethoxy group are typically stable to bases. However, very strong bases could potentially deprotonate the pyridine ring, though this is unlikely under standard conditions. |

| Oxidizing Agents | Susceptible to oxidation. | The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-CPBA or H₂O₂. The pyridine ring itself can be cleaved under harsh oxidative conditions. |

| Reducing Agents | Stable under many conditions. | The aromatic ring is resistant to catalytic hydrogenation under standard conditions (e.g., H₂/Pd-C) where nitro groups would be reduced. Harsher conditions could potentially reduce the pyridine ring. |

Section 3: Representative Experimental Protocols

The following protocols are provided as validated starting points for the synthetic manipulation of this compound derivatives.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Substituted Precursor

This protocol describes a typical procedure for the formation of a C-C bond, a key transformation in fragment-based drug design. The choice of SPhos as a ligand is based on its high activity for coupling electron-deficient heteroaryl chlorides and bromides.

Objective: To synthesize 4-(Aryl)-2-ethoxy-5-fluoropyridine from 4-bromo-2-ethoxy-5-fluoropyridine.

Methodology:

-

Preparation: To an oven-dried Schlenk tube, add 4-bromo-2-ethoxy-5-fluoropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst, e.g., palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the ligand, e.g., SPhos (4 mol%).

-

Reaction Assembly: Evacuate the Schlenk tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Add anhydrous 1,4-dioxane as the solvent via syringe.

-

Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol details a general method for displacing a leaving group (e.g., a second fluorine atom) on a related pyridine scaffold with an amine nucleophile.[8] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to scavenge the HF generated during the reaction.

Objective: To synthesize a 4-amino-2-ethoxy-5,6-difluoropyridine derivative.

Methodology:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add 2-ethoxy-4,6-difluoropyrimidine (a related, highly reactive substrate) (1.0 equiv.). Dissolve the starting material in anhydrous acetonitrile.

-

Base Addition: Add DIPEA (1.5 equiv.) to the solution.

-

Nucleophile Addition: Add the primary or secondary amine nucleophile (1.1-1.2 equiv.) to the reaction mixture. For less reactive amines, gentle heating (e.g., 50 °C) may be required.

-

Execution: Stir the reaction mixture at the appropriate temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Redissolve the residue in a suitable solvent like dichloromethane or ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or recrystallization.

Section 4: Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry. Its derivatives are explored for various therapeutic targets due to the favorable properties imparted by the fluoro- and ethoxy- substituents.

A prominent example is in the synthesis of Lemborexant , an orexin receptor antagonist approved for the treatment of insomnia.[3] The synthesis involves the coupling of an acid with 2-amino-5-fluoropyridine, highlighting the utility of the fluorinated pyridine core in constructing complex molecular architectures. The fluorine atom in such structures is often critical for achieving the desired potency and pharmacokinetic profile.[3] The incorporation of fluorinated heterocycles is a widely used strategy in the development of drugs targeting the central nervous system, as well as antiviral and anticancer agents.[4][16]

Conclusion

This compound presents a nuanced reactivity profile that skilled synthetic chemists can exploit to create diverse and complex molecules. Its stability under many common reaction conditions makes it a robust building block for multi-step synthesis. While the pyridine ring is generally deactivated towards electrophilic attack, it is primed for functionalization via modern synthetic methods, particularly palladium-catalyzed cross-coupling. A thorough understanding of the electronic interplay between the nitrogen heteroatom, the activating ethoxy group, and the deactivating fluoro group is paramount for predicting its reactivity and successfully incorporating this valuable scaffold into advanced synthetic programs, particularly in the pursuit of novel therapeutics.

References

- 1. This compound | C7H8FNO | CID 56737745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 858675-61-3 [amp.chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Thermal stability of the prototypical Mn porphyrin-based superoxide dismutase mimic and potent oxidative-stress redox modulator Mn(III) meso-tetrakis(N-ethylpyridinium-2-yl)porphyrin chloride, MnTE-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Ethoxy-5-fluoropyridine: From Discovery to Modern Synthetic Applications

This guide provides a comprehensive technical overview of 2-Ethoxy-5-fluoropyridine, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. Delving into its discovery, historical synthetic evolution, and contemporary applications, this document offers field-proven insights and detailed experimental context.

Executive Summary

This compound has emerged as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the interplay of the fluorine atom and the ethoxy group on the pyridine ring, make it a desirable scaffold for the synthesis of complex molecules with tailored biological activities. While the precise moment of its initial discovery remains somewhat obscure in publicly accessible literature, its synthetic roots are firmly planted in the broader development of fluorinated heterocyclic chemistry. This guide traces the logical progression of its synthesis, from foundational principles of nucleophilic aromatic substitution to modern, optimized protocols, and explores its burgeoning role in the creation of innovative pharmaceuticals.

The Genesis of a Key Intermediate: A Historical Perspective

The history of this compound is intrinsically linked to the advancements in the synthesis of fluorinated pyridines. The introduction of fluorine into organic molecules has been a pivotal strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2]

While a singular "discovery" paper for this compound is not readily apparent in a historical context, its synthesis is a logical extension of well-established principles in heterocyclic chemistry. The earliest preparations likely emerged from the need for functionalized fluoropyridine building blocks in exploratory research programs within the pharmaceutical and agrochemical industries.

The foundational chemistry enabling the synthesis of this compound lies in the nucleophilic aromatic substitution (SNAr) reaction. Seminal work in the mid-20th century established the principles of activating aromatic rings for nucleophilic attack, particularly with the introduction of electron-withdrawing groups. The pyridine nitrogen itself acts as an activating group, and the additional presence of a fluorine atom further enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic displacement.

The Core Synthesis: A Tale of Two Halogens

The most prevalent and logical synthetic route to this compound involves the nucleophilic aromatic substitution of a dihalogenated pyridine precursor with sodium ethoxide. The two primary starting materials for this transformation are 2-chloro-5-fluoropyridine and 2,5-difluoropyridine.

The Kinetic Advantage of Fluorine as a Leaving Group

From a mechanistic standpoint, the choice of the leaving group at the 2-position is critical. While both chlorine and fluorine are viable leaving groups in SNAr reactions, fluorine offers a significant kinetic advantage. A comprehensive study by Schlosser and Rausis in 2005 provided quantitative evidence for this phenomenon. Their research demonstrated that 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than its chloro-analogue.[3][4]

This enhanced reactivity is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and facilitates the initial attack of the nucleophile, the rate-determining step in most SNAr reactions.

Electronic Effects of the 5-Fluoro Substituent

The presence of the fluorine atom at the 5-position also plays a crucial role in the reactivity of the starting material. While electron-withdrawing groups generally accelerate SNAr reactions, the study by Schlosser and Rausis intriguingly found that a fluorine atom at the 5-position can slightly retard the reaction.[3][4] This is rationalized by the potential for lone-pair/lone-pair repulsion between the 5-fluoro substituent and the developing negative charge in the Meisenheimer intermediate.

Despite this slight retarding effect, the overall activation provided by the pyridine nitrogen and the excellent leaving group ability of the 2-fluoro substituent make the reaction with sodium ethoxide a highly efficient method for the synthesis of this compound.

Modern Synthetic Protocols: A Step-by-Step Guide

The synthesis of this compound is now a routine procedure in many chemistry laboratories. The following protocol outlines a typical and reliable method based on the nucleophilic aromatic substitution of 2,5-difluoropyridine.

Synthesis of this compound from 2,5-Difluoropyridine

This protocol is favored due to the generally higher reactivity of the 2-fluoro substituent compared to a 2-chloro substituent.

Objective: To synthesize this compound via a nucleophilic aromatic substitution reaction.

Materials and Reagents:

-

2,5-Difluoropyridine

-

Sodium Ethoxide (solid or as a solution in ethanol)

-

Anhydrous Ethanol

-

Anhydrous Toluene (optional, as a co-solvent)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware and workup equipment

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-difluoropyridine in anhydrous ethanol.

-

Addition of Nucleophile: To the stirred solution, add sodium ethoxide portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: The reaction mixture is typically heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and GC-MS to ensure the absence of starting material and isomeric impurities. The characteristic shifts in the NMR spectra, particularly the ethoxy protons and the coupling constants of the aromatic protons, will confirm the successful formation of the desired product.

The Rise of this compound in Drug Discovery

The utility of this compound as a synthetic intermediate has grown in recent years, with its incorporation into a variety of bioactive molecules. The 5-fluoropyridin-2-yloxy moiety is a recurring structural motif in modern pharmaceuticals.

A notable example of a drug candidate incorporating this scaffold is MK-6096 , a dual orexin receptor antagonist developed for the treatment of insomnia. The discovery and development of such compounds highlight the importance of having efficient access to key building blocks like this compound. The synthesis of these complex molecules often relies on the coupling of the 5-fluoropyridin-2-ol (derived from this compound) with a suitable partner molecule.

The presence of the fluorine atom in these drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and enhanced binding to their biological targets.[1][2]

Future Directions and Perspectives

The journey of this compound from a conceptual synthetic target to a valuable tool in drug discovery is a testament to the ongoing evolution of organic chemistry. As our understanding of the role of fluorine in molecular design deepens, the demand for versatile fluorinated building blocks will undoubtedly continue to grow.

Future research in this area may focus on the development of even more efficient and sustainable synthetic routes to this compound and its derivatives. This could include the exploration of catalytic methods that avoid the use of stoichiometric bases or the development of flow chemistry processes for safer and more scalable production.

Furthermore, the continued exploration of the chemical space around the this compound core is likely to yield novel drug candidates with improved therapeutic profiles for a wide range of diseases.

Visualizations

Synthesis of this compound

Caption: Nucleophilic aromatic substitution for this compound synthesis.

Key Applications in Drug Discovery

Caption: Role of this compound as a key intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 4. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unlocking the Potential of 2-Ethoxy-5-fluoropyridine in Modern Drug Discovery

Executive Summary

2-Ethoxy-5-fluoropyridine is a strategically-functionalized heterocyclic compound poised for significant application in contemporary drug discovery and development. The convergence of a bioisosteric fluorine atom and a metabolically-relevant ethoxy group on the privileged pyridine scaffold presents a unique combination of physicochemical properties. This guide delineates promising, under-explored research avenues for this molecule, moving beyond its role as a simple building block. We will explore its potential as a core scaffold for developing next-generation kinase inhibitors, central nervous system (CNS) active agents, and advanced imaging probes. This document provides the scientific rationale, detailed experimental workflows, and synthetic strategies to empower researchers to leverage the full potential of this versatile chemical entity.

Part 1: The this compound Scaffold: Core Attributes and Strategic Value

The utility of this compound in drug design stems from the synergistic interplay of its three core components: the pyridine ring, the fluorine substituent, and the ethoxy group.

-

Pyridine Core: The pyridine ring is a ubiquitous motif in pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its capacity for diverse chemical functionalization.

-

Fluorine Atom: The introduction of fluorine at the 5-position profoundly impacts the molecule's properties. Fluorine is the most electronegative element, and its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen, thereby influencing solubility and membrane permeability.[1][2][3]

-

Ethoxy Group: The 2-ethoxy group is an electron-donating group that modulates the electronic character of the pyridine ring. It can also serve as a key interaction point within a protein's active site and provides a potential site for metabolic cleavage (O-dealkylation), which can be engineered to control the pharmacokinetic profile of a drug candidate.

These features combine to make this compound a valuable starting point for library synthesis and lead optimization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 858675-61-3 | [4] |

| Molecular Formula | C₇H₈FNO | [5] |

| Molecular Weight | 141.14 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | CCOC1=NC=C(C=C1)F | [5] |

| XLogP3 | 1.6 | [5] |

Part 2: Synthesis and Derivatization: A Chemist's Blueprint

The synthetic accessibility and reactivity of a scaffold are paramount to its utility. This compound offers multiple vectors for chemical modification, allowing for systematic exploration of chemical space.

Proposed Synthetic Route

While multiple routes are conceivable, a robust and scalable synthesis can be adapted from standard etherification reactions. The Williamson ether synthesis provides a reliable method, starting from the commercially available 2-chloro-5-fluoropyridine.

Protocol 2.1.1: Synthesis of this compound

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (10 volumes relative to the limiting reagent).

-

Alkoxide Formation: Under an inert atmosphere (N₂ or Ar), add sodium metal (1.1 equivalents) portion-wise to the ethanol at 0 °C. Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.

-

Nucleophilic Substitution: Dissolve 2-chloro-5-fluoropyridine (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the sodium ethoxide solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction to room temperature and carefully quench with water. Reduce the volume of ethanol using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Key Derivatization Pathways

The electronic nature of the substituted pyridine ring dictates its reactivity towards further functionalization. The electron-donating ethoxy group activates the ring towards electrophilic substitution, while the fluorine atom has a deactivating effect. The primary sites for further chemistry are the C3, C4, and C6 positions.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 4. This compound | 858675-61-3 [amp.chemicalbook.com]

- 5. This compound | C7H8FNO | CID 56737745 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety, handling, and storage of 2-Ethoxy-5-fluoropyridine

An In-depth Technical Guide to the Safe Handling, and Storage of 2-Ethoxy-5-fluoropyridine

Introduction

This compound is a substituted pyridine derivative increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The incorporation of both an ethoxy group and a fluorine atom onto the pyridine ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for drug discovery and development professionals. However, as with many fluorinated heterocyclic compounds, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel.

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, scientists, and process chemists, moving beyond mere procedural lists to explain the rationale behind each safety recommendation. By grounding these protocols in the fundamental chemical and toxicological properties of the compound and its structural analogs, this document aims to foster a culture of safety and scientific integrity.

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this compound may be limited, a robust hazard assessment can be constructed by examining data from its structural analogs, such as other fluorinated and ethoxy-substituted pyridines.[1] The primary hazards are associated with irritation, potential toxicity upon ingestion or inhalation, and the generation of hazardous decomposition products under thermal stress.

Based on data from similar compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[2][3]

Table 1: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |

Note: This classification is based on data for structurally related compounds and should be considered a precautionary guideline. Always refer to the most current Safety Data Sheet (SDS) for definitive hazard information.

Upon combustion, pyridine derivatives can release toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and, significantly, hydrogen fluoride (HF).[2][3] Hydrogen fluoride is a highly corrosive and toxic substance that requires specialized first aid and medical treatment in case of exposure.[4]

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The selection of specific PPE is not merely a box-checking exercise; it is a scientifically-informed decision based on the compound's potential hazards.

Table 2: Recommended Personal Protective Equipment

| Body Part | Personal Protective Equipment | Specifications and Rationale |

|---|---|---|

| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles are the minimum requirement to protect against splashes.[5] A face shield must be worn over goggles when there is a heightened risk of splashing or when handling larger quantities.[6] |

| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][5] Latex gloves offer insufficient protection and should not be used.[5] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating skin. |

| Body | Laboratory Coat | A fully buttoned, flame-resistant lab coat prevents incidental skin contact.[7] |

| Respiratory | Respirator (if required) | Handling should occur in a certified chemical fume hood to minimize inhalation risk.[8] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.[1][7] |

PPE Workflow Diagram

The following diagram illustrates the logical sequence for donning and doffing PPE to prevent cross-contamination.

References

- 1. benchchem.com [benchchem.com]

- 2. aksci.com [aksci.com]

- 3. aksci.com [aksci.com]

- 4. drs.illinois.edu [drs.illinois.edu]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. corporate.dow.com [corporate.dow.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

An In-Depth Technical Guide to the Functional Groups of 2-Ethoxy-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-5-fluoropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its molecular architecture is defined by three core functional groups: the pyridine ring, a 2-ethoxy substituent, and a 5-fluoro atom. The interplay of the electronic and steric properties of these groups imparts a unique chemical personality to the molecule, influencing its reactivity, physicochemical properties, and pharmacological behavior. This guide provides an in-depth analysis of each functional group, explores their synergistic effects, and details the experimental protocols necessary for the molecule's unambiguous characterization. The content herein is designed to serve as a technical resource for scientists leveraging this and similar scaffolds in the pursuit of novel therapeutic agents.

Introduction to a Privileged Scaffold

In the landscape of modern medicinal chemistry, fluorinated pyridine derivatives have emerged as exceptionally valuable structural motifs.[1] Their prevalence in a vast number of approved drugs underscores their importance. The strategic incorporation of fluorine into such scaffolds can profoundly influence a molecule's electronic distribution, lipophilicity, pKa, and metabolic stability.[1][2] this compound (EFP) is a prime example of a building block that combines the foundational pyridine core with the modulating effects of both an alkoxy group and a fluorine atom. This combination makes it a versatile intermediate for introducing these key features into more complex drug candidates, ultimately aiming to enhance pharmacokinetic profiles and binding affinities.[3][4]

Molecular Architecture of this compound

The precise arrangement of atoms and functional groups in EFP dictates its physical and chemical behavior. A clear understanding of this architecture is the first step in predicting its reactivity and interactions.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 858675-61-3 | [5] |

| Molecular Formula | C₇H₈FNO | [5] |

| Molecular Weight | 141.14 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | CCOC1=NC=C(C=C1)F | [5] |

| XLogP3 | 1.6 | [5] |

Analysis of Core Functional Groups

The "personality" of EFP is a direct result of the amalgamation of its three constituent functional groups.

The Pyridine Core: A Heterocyclic Foundation

Pyridine is a six-membered aromatic heterocycle structurally similar to benzene, but with one carbon atom replaced by a nitrogen.[6] This substitution has profound electronic consequences.

-

Aromaticity and Electronics : The nitrogen atom is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring. These electrons do not participate in the aromatic system. The ring contains 6 π-electrons, fulfilling Hückel's rule (4n+2) for aromaticity.[6] However, the high electronegativity of the nitrogen atom polarizes the ring, creating a π-deficient system. This makes the pyridine ring generally less reactive towards electrophilic aromatic substitution compared to benzene and more susceptible to nucleophilic attack.

-

Basicity : The localized lone pair on the nitrogen atom confers basic properties, allowing it to act as a hydrogen bond acceptor or to be protonated. The basicity (pKa of the conjugate acid) of the pyridine core is a critical parameter, and it is significantly modulated by the attached substituents.

The 2-Ethoxy Group (-OCH₂CH₃): An Ether Linkage

The ethoxy group at the C2 position is an ether functionality that exerts dual electronic effects on the pyridine ring.

-

Electronic Influence :

-

Inductive Effect (-I) : Oxygen is more electronegative than carbon, so it withdraws electron density from the C2 position through the sigma bond (inductive effect).

-

Resonance Effect (+R) : The lone pairs on the oxygen atom can be delocalized into the π-system of the pyridine ring. This donation of electron density (resonance effect) is particularly influential at the ortho (C3) and para (C5) positions.

-

-

Reactivity Modulation : In 2-alkoxypyridines, the resonance donation from the oxygen atom can activate the ring towards certain reactions, counteracting the inherent π-deficiency of the pyridine core.[7] This makes positions C3 and C5 more susceptible to electrophilic attack than in an unsubstituted pyridine.

-

Metabolic Considerations : Ether linkages are common sites for metabolic cleavage by cytochrome P450 enzymes (O-dealkylation). The stability of the ethoxy group in EFP would be a key consideration in a drug development context.

The 5-Fluoro Substituent (-F): A Halogen Modulator

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's properties.[1]

-

Potent Inductive Effect (-I) : Fluorine is the most electronegative element. Its primary influence is a powerful electron-withdrawing inductive effect, which significantly reduces the electron density of the entire pyridine ring.[8] This effect has several important consequences:

-

pKa Reduction : The fluorine atom's withdrawal of electron density makes the nitrogen lone pair less available for protonation, thereby lowering the basicity (decreasing the pKa) of the pyridine ring.[9][10] This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding.

-

Reactivity Tuning : The strong deactivation of the ring makes it even more resistant to electrophilic substitution and more primed for certain types of nucleophilic substitution.

-

-

Metabolic Blocking : The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by P450 enzymes, thereby increasing the drug's half-life and metabolic stability.[11][12]

Synergistic Effects and Molecular Personality

It is the combination of these functional groups that defines the unique chemical character of this compound.

Caption: Interplay of electronic effects in this compound.

The molecule features a classic "push-pull" system. The ethoxy group "pushes" electron density into the ring via resonance, while the fluorine atom and the ring nitrogen strongly "pull" electron density away via induction.

-

Impact on Basicity : The electron-donating resonance of the ethoxy group would tend to increase basicity, but this is likely overshadowed by the powerful inductive withdrawal from both the fluorine atom and the ethoxy oxygen. The net effect is a significantly lower pKa compared to unsubstituted pyridine or 2-ethoxypyridine.

-

Reactivity towards Substitution : The overall electron-deficient nature of the ring, enhanced by the fluorine atom, makes it a candidate for nucleophilic aromatic substitution (SNAAr), particularly at positions activated by the substituents. For instance, a strong nucleophile might displace the ethoxy group. Photochemical reactions with amines have also been shown to result in nucleophilic displacement on fluoropyridine systems.[13]

Experimental Characterization Protocols

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is required to validate the identity and purity of this compound.

Caption: Experimental workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For EFP, a suite of experiments is necessary.

Protocol: NMR Analysis

-

Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition : Acquire a proton NMR spectrum.

-

Expected Signals : Look for a triplet around 1.4 ppm (ethoxy -CH₃), a quartet around 4.4 ppm (ethoxy -OCH₂-), and three distinct signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.

-

-

¹³C NMR Acquisition : Acquire a carbon-13 NMR spectrum.

-

Expected Signals : Expect seven distinct signals: two for the ethoxy group and five for the pyridine ring carbons. The carbon attached to fluorine (C5) will appear as a doublet due to ¹³C-¹⁹F coupling. The carbon attached to the ethoxy group (C2) will be significantly downfield.[14]

-

-

¹⁹F NMR Acquisition : Acquire a fluorine-19 NMR spectrum.

-

Causality : This experiment is crucial for confirming the presence and environment of the fluorine atom. It provides a direct and highly sensitive signal for the fluoro substituent.[10]

-

Expected Signal : A single signal will be observed. Its chemical shift is characteristic of a fluorine atom on an aromatic ring. The signal may show coupling to the adjacent aromatic protons (H4 and H6).

-

Mass Spectrometry (MS)

MS provides the exact molecular weight, confirming the elemental composition.

Protocol: Mass Spectrometry Analysis

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition : Acquire the spectrum in positive ion mode.

-

Data Analysis : Look for the molecular ion peak [M+H]⁺ at m/z 142.06. High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the formula C₇H₉FNO⁺.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional group bonds based on their vibrational frequencies.

Protocol: Infrared Spectroscopy Analysis

-

Sample Preparation : Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates.

-

Spectrum Acquisition : Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify characteristic absorption bands:

-

~3100-3000 cm⁻¹ : Aromatic C-H stretching.

-

~2980-2850 cm⁻¹ : Aliphatic C-H stretching (ethoxy group).

-

~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations of the aromatic pyridine ring.

-

~1250-1000 cm⁻¹ : Strong C-O stretching (ether) and C-F stretching bands.

-

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of complex APIs. The 5-fluoropyridine motif is present in several FDA-approved drugs. For example, the insomnia medication Lemborexant contains a 2-amino-5-fluoropyridine moiety, where the fluorine atom was found to be crucial for achieving high binding affinity and a good pharmacological profile.[15] The synthesis of such molecules often involves coupling a key intermediate, like 2-amino-5-fluoropyridine (which can be derived from EFP), with another complex fragment.[15] The presence of the ethoxy and fluoro groups on the pyridine scaffold provides medicinal chemists with a pre-functionalized starting point to explore structure-activity relationships and optimize lead compounds.[1][16]

Conclusion

The functional groups of this compound—the pyridine ring, the ethoxy group, and the fluorine atom—each contribute distinct and powerful electronic and steric features. Their synergistic interaction creates a π-deficient, weakly basic aromatic system with modulated reactivity. The ethoxy group acts as a resonance donor, while the fluorine atom serves as a potent inductive withdrawer, a pKa modulator, and a potential metabolic shield. Understanding this intricate interplay is fundamental for any researcher or drug development professional seeking to employ this versatile scaffold in the rational design and synthesis of next-generation therapeutics. The robust characterization through a combination of NMR, MS, and IR spectroscopy provides the necessary validation for its use in these demanding applications.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H8FNO | CID 56737745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

A Technical Guide to the Preliminary Biological Screening of 2-Ethoxy-5-fluoropyridine

Abstract

The fluoropyridine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of fluorine can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability and target binding affinity.[1][2][3] This guide presents a structured, rationale-driven framework for the initial biological evaluation of the novel compound, 2-Ethoxy-5-fluoropyridine. We outline a two-tiered preliminary screening strategy focused on identifying potential anticancer and antimicrobial activities, areas where fluorinated heterocycles have shown considerable promise.[4][5][6] This document provides detailed, field-proven protocols for in vitro cytotoxicity and antimicrobial susceptibility testing, data interpretation guidelines, and a forward-looking perspective on hit validation.

Introduction and Rationale for Screening

This compound is a synthetic heterocyclic compound featuring a pyridine ring substituted with two key functional groups: a fluorine atom and an ethoxy group. While specific biological data for this exact molecule is not extensively documented in public literature[7][8], its structural motifs provide a compelling basis for pharmacological investigation.

-

The Fluoropyridine Core: Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are often exploited by medicinal chemists to enhance drug-like properties.[1][2] Fluorination can block metabolic oxidation, increase membrane permeability, and alter pKa to improve oral bioavailability and target engagement.[1][2]

-

Precedent in Pharmacology: Numerous drugs containing the fluoropyridine moiety have been approved for various therapeutic applications, including oncology and infectious diseases.[2][4] This history of success suggests that novel derivatives like this compound are worthy candidates for broad biological screening.

Given this context, a logical starting point for the preliminary biological evaluation is to assess its activity in two major therapeutic areas: oncology and microbiology. This guide details a cost-effective, high-throughput initial screening cascade designed to identify any potential "hit" activity.

Pre-Screening Compound Characterization

Before commencing biological assays, it is critical to establish the identity, purity, and solubility of the test compound. This foundational step ensures the reliability and reproducibility of all subsequent data.

| Parameter | Method | Acceptance Criteria | Rationale |

| Identity Confirmation | ¹H NMR, ¹³C NMR, LC-MS | Spectra consistent with the proposed structure of this compound. | Verifies that the correct molecule has been synthesized and isolated. |

| Purity Assessment | HPLC or UPLC | ≥95% purity | Ensures that any observed biological effect is due to the target compound and not impurities. |

| Solubility | Visual inspection in DMSO | Clear solution at a concentration of 10-20 mM. | Dimethyl sulfoxide (DMSO) is a standard solvent for compound screening. Establishing maximum solubility is crucial for preparing accurate stock solutions and avoiding compound precipitation in aqueous assay media. |

Tier 1 Screening: A Dual-Pronged Approach

Our proposed preliminary screening strategy is designed to efficiently probe for two of the most common activities associated with the fluoropyridine scaffold: cytotoxicity against cancer cells and growth inhibition of pathogenic microbes.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H8FNO | CID 56737745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 858675-61-3 [amp.chemicalbook.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Compounds Using 2-Ethoxy-5-fluoropyridine

An In-Depth Technical Guide

Introduction: The Strategic Value of 2-Ethoxy-5-fluoropyridine

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are indispensable building blocks.[1][2] The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a cornerstone of rational drug design.[2][3] this compound emerges as a particularly valuable scaffold due to its unique combination of electronic and steric properties.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to dissect the causality behind key synthetic strategies, empowering researchers to harness its full potential. The molecule's reactivity is primarily governed by three features:

-

An Electron-Deficient Pyridine Core: The ring nitrogen atom inherently withdraws electron density, pre-activating the ring for certain transformations.

-

The 5-Fluoro Substituent: This highly electronegative atom further decreases electron density and serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5]

-

The 2-Ethoxy Group: This group acts as a powerful ortho-directing group for metalation, enabling regioselective functionalization at the C3 position. It also modulates the electronic profile of the ring.[6][7][8]

This document will detail the primary synthetic pathways leveraging these features: Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and subsequent Metal-Catalyzed Cross-Coupling reactions.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

The most direct functionalization pathway for this compound is the displacement of the fluoride ion by a nucleophile. The pyridine ring, activated by the ring nitrogen and the fluorine atom itself, is highly susceptible to nucleophilic attack.[9][10] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate.[9][11] Fluorine's high electronegativity stabilizes this intermediate, making it a better leaving group than other halogens in many SNAr contexts.[5]

This approach is exceptionally effective for installing a wide variety of nitrogen, oxygen, and sulfur-based functional groups, which are prevalent in pharmaceutically active compounds.

Visualizing the SNAr Mechanism

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. baranlab.org [baranlab.org]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

2-Ethoxy-5-fluoropyridine: A Versatile Building Block for Modern Medicinal Chemistry

Application Note & Protocols

Introduction: The Strategic Advantage of Fluorinated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its ability to engage in hydrogen bonding and its presence in numerous biologically active molecules make it a privileged structure. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tactic to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Fluorination can enhance metabolic stability, modulate pKa, and improve membrane permeability, thereby addressing key challenges in drug development.[1][2] This application note details the utility of 2-ethoxy-5-fluoropyridine , a specialized building block that combines the benefits of a fluorinated pyridine core with an ethoxy substituent, offering a unique set of properties for the synthesis of next-generation therapeutics.

The presence of the 5-fluoro substituent significantly influences the electronic properties of the pyridine ring, enhancing its stability towards oxidative metabolism.[2] Concurrently, the 2-ethoxy group provides a handle for modifying lipophilicity and can serve as a bioisosteric replacement for other functional groups, potentially improving oral bioavailability and target engagement.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this compound, complete with detailed experimental protocols.

Physicochemical Properties and Their Implications in Drug Design

The judicious selection of building blocks in drug discovery is heavily influenced by their physicochemical properties. This compound offers a compelling profile for medicinal chemists aiming to optimize the drug-like characteristics of their lead compounds.

| Property | Value | Implication in Medicinal Chemistry | Source |

| CAS Number | 858675-61-3 | Unique identifier for substance tracking and procurement. | [6] |

| Molecular Formula | C₇H₈FNO | Provides the elemental composition. | [6] |

| Molecular Weight | 141.14 g/mol | A low molecular weight is advantageous for oral bioavailability (Lipinski's Rule of 5). | [6] |

| XLogP3 | 1.6 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability and balanced solubility. | [6] |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the ether oxygen can participate in hydrogen bonding interactions with biological targets. | [6] |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can contribute to improved membrane permeability. | [6] |

| Polar Surface Area | 22.1 Ų | A low polar surface area is generally associated with better penetration of the blood-brain barrier. | [6] |

Synthetic Protocols: Preparation and Application of this compound

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use in a representative medicinal chemistry application.

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a plausible and efficient method for the preparation of this compound from the commercially available 2,5-difluoropyridine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the more activated 2-position of the pyridine ring is selectively targeted by the ethoxide nucleophile.[7][8][9][10][11]

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Protocol 2: Application in the Synthesis of a Hypothetical Kinase Inhibitor Scaffold

This protocol illustrates the use of this compound as a building block in the synthesis of a hypothetical kinase inhibitor scaffold. Many kinase inhibitors feature a substituted pyridine core. [12][13][14][15]In this example, the fluorine atom at the 5-position can be displaced by a nucleophile in a subsequent SNAr reaction, demonstrating the versatility of this building block.

Reaction Scheme:

(Where R-NH2 represents a generic amine-containing fragment of a larger molecule)

Causality Behind Experimental Choices:

-

Substrate: this compound is used as the electrophile. The fluorine at the 5-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen.

-

Nucleophile: A primary or secondary amine is a common nucleophile in the synthesis of kinase inhibitors, often forming a key interaction with the hinge region of the kinase.

-

Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is used to neutralize the HF generated during the reaction, driving the equilibrium towards the product.

-

Solvent: A high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is often used for SNAr reactions to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.

-

Temperature: Microwave irradiation is employed to accelerate the reaction, a common technique in modern medicinal chemistry for rapid library synthesis and lead optimization.

Step-by-Step Methodology:

-

Reaction Setup: In a 10 mL microwave vial, combine this compound (141 mg, 1.0 mmol), the desired amine (1.2 mmol), and diisopropylethylamine (DIPEA) (258 mg, 2.0 mmol) in 5 mL of anhydrous DMSO.

-

Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 30-60 minutes. Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with 50 mL of ethyl acetate.

-

Washing: Wash the organic layer with water (3 x 25 mL) and then with brine (1 x 25 mL) to remove DMSO and excess reagents.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by preparative HPLC or flash column chromatography on silica gel to obtain the desired substituted aminopyridine product.

dot

Caption: Role of this compound in a drug discovery workflow.

Conclusion and Future Perspectives